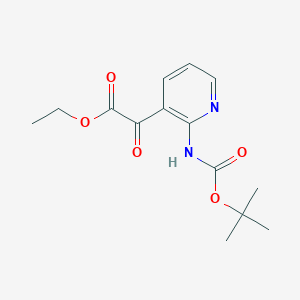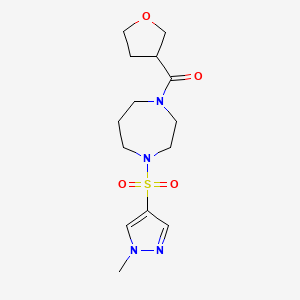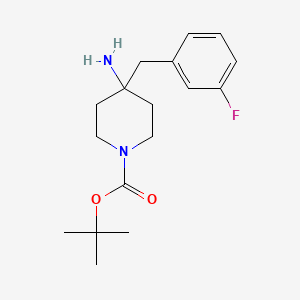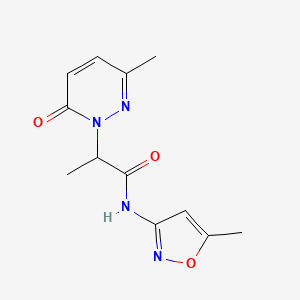
N-(5-chloro-2-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, commonly known as CTU, is a chemical compound that has gained significant attention in the scientific community. CTU is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders.
Mécanisme D'action
The mechanism of action of CTU involves the inhibition of protein kinase CK2, which is a key regulator of cell growth and proliferation. CK2 has been shown to be overexpressed in many types of cancer and is involved in the development and progression of cancer. By inhibiting CK2, CTU can block the growth and proliferation of cancer cells and induce apoptosis, or programmed cell death. CTU has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus by targeting viral proteins.
Biochemical and Physiological Effects
CTU has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, CTU can inhibit cell growth and induce apoptosis, leading to the death of cancer cells. CTU has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, CTU has been shown to have antiviral activity by inhibiting viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
CTU has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. CTU has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, CTU has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
For the development of CTU include optimizing its synthesis, investigating its efficacy in preclinical and clinical studies, and identifying potential targets for drug development.
Méthodes De Synthèse
CTU is synthesized using a multi-step process that involves the reaction of 2-chloro-5-methylphenyl isocyanate with 2-aminothiazole, followed by the reaction of the resulting intermediate with m-tolylurea. The final product, CTU, is obtained through the reaction of the intermediate with acetic anhydride. The synthesis of CTU has been optimized to improve yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
CTU has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CTU has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinase CK2, which is overexpressed in many types of cancer. CTU has also been shown to have antiviral activity against the hepatitis C virus and the Zika virus. In addition, CTU has been investigated for its anti-inflammatory properties, which may have applications in treating inflammatory disorders such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12-4-3-5-15(8-12)22-19(27)25-20-23-16(11-28-20)10-18(26)24-17-9-14(21)7-6-13(17)2/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLHWWSHLSWFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(N,N-diethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788683.png)


![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2788686.png)
![({4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2788688.png)
![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole](/img/structure/B2788691.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide](/img/structure/B2788698.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2788699.png)



![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2788704.png)